5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride
Description
Infrared Spectroscopy
The IR spectrum exhibits strong absorptions at 1725 cm⁻¹ and 1680 cm⁻¹ , characteristic of the carbonyl stretching vibrations of the 2,4-dione moiety. A broad band near 2700–2500 cm⁻¹ corresponds to N–H⁺ stretching from the protonated amines, while C–H stretches from the isopropyl and piperidine groups appear at 2970–2860 cm⁻¹ .
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, D₂O):
- δ 1.21 (d, J=6.8 Hz, 6H, isopropyl CH₃)
- δ 1.43 (s, 3H, C5 methyl)
- δ 2.75–3.12 (m, 5H, piperidine H)
- δ 3.98 (septet, J=6.8 Hz, 1H, isopropyl CH)
¹³C NMR (100 MHz, D₂O):
- δ 22.1 (isopropyl CH₃)
- δ 28.9 (C5 methyl)
- δ 48.7 (piperidine C3)
- δ 175.4, 178.1 (dione C=O)
The absence of NH signals in D₂O confirms salt formation, while the piperidine ring protons display complex splitting due to restricted rotation.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion cluster at m/z 312.08 [M+H]⁺, with isotopic peaks at m/z 314.07 and 316.06 reflecting the natural abundance of chlorine-35 and chlorine-37. Fragmentation pathways include:
- Loss of HCl (Δm/z=36.46)
- Cleavage of the piperidine ring (m/z 154.09)
- Retro-Diels-Alder decomposition of the imidazolidine core (m/z 98.03)
Tautomeric Equilibria in Solution and Gas Phases
The imidazolidine-2,4-dione system exhibits keto-enol tautomerism , influenced by phase and solvent polarity. In aqueous solution (pH < 5), the diketo form predominates (>95%), stabilized by conjugation and hydrogen bonding with water. Gas-phase electron diffraction studies reveal a shift toward the enol tautomer (∼30% population) due to reduced dielectric stabilization of the diketo form.
The tautomeric equilibrium constant (Kₜ) in DMSO-d₆ at 298 K is 2.3 × 10⁻³ , calculated via integration of ¹H NMR signals for enolic (δ 12.8 ppm) and keto (δ 10.2 ppm) protons. Substituent effects modulate this equilibrium:
- The C5 methyl group destabilizes the enol form by 1.2 kcal/mol through steric hindrance.
- The piperidine ring stabilizes the keto form via intramolecular H-bonding to N–H⁺.
Solvent effects follow the trend Kₜ(water) < Kₜ(DMSO) < Kₜ(chloroform) , correlating with decreasing polarity and hydrogen-bond acceptor capacity. These dynamic equilibria have implications for the compound’s reactivity in synthetic and biological contexts.
Properties
Molecular Formula |
C12H23Cl2N3O2 |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C12H21N3O2.2ClH/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9;;/h8-9,13H,4-7H2,1-3H3,(H,14,17);2*1H |
InChI Key |
OJKPIYNCXPBNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or their derivatives.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.
Methylation and Isopropylation:
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions may target the imidazolidine-2,4-dione core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride is potentially applicable in chemistry, biology, medicine, and industry.
Chemistry
- It can serve as a building block in synthesizing complex molecules because of its unique structure as a valuable intermediate in organic synthesis.
Biology
- This compound can be studied for its potential effects on various biological pathways. Its structural features suggest that it could interact with specific enzymes or receptors.
Medicine
- This compound may have potential therapeutic applications and be investigated for its efficacy in treating certain diseases or conditions.
Industry
- This compound may be used in developing new materials or as a precursor for synthesizing other valuable compounds.
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride is of interest in medicinal chemistry because of its potential biological activities.
Case Study 1: Antitumor Activity Evaluation
Imidazolidine derivatives were tested on cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), and several compounds exhibited significant cytotoxicity. The most potent derivative showed an IC50 value of approximately 1.5 µM, indicating strong antitumor activity.
Case Study 2: Antimicrobial Testing
Synthesized imidazolidine derivatives were tested for antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results revealed minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives, highlighting their potential as effective antimicrobial agents.
- Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
- Reduction: Reduction reactions may target the imidazolidine-2,4-dione core or the piperidine ring.
- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- The piperidin-3-yl group in the target compound contrasts with piperazinyl (e.g., compound 15) or aryloxy-piperidinyl (e.g., compound 9) moieties in analogs, influencing steric bulk and hydrogen-bonding capacity.
- Retention times (HPLC) inversely correlate with polarity; e.g., compound 15’s shorter retention time (3.04 min) suggests higher hydrophilicity due to the cyanophenyl group .
Research Findings and Implications
Dual-Targeting Mechanism
The conserved binding residues in TNKS-1/2 (e.g., GLY1185, PHE1035) enable analogs like 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione to inhibit Wnt/β-catenin signaling, a pathway critical in colorectal cancer .
Substituent-Driven Activity
- Aryl vs. Piperidinyl Groups : Aryl-substituted analogs (e.g., compound 9) exhibit higher lipophilicity and target selectivity, while piperidinyl derivatives (e.g., target compound) may enhance CNS penetration due to reduced polarity.
- Salt Forms : Dihydrochloride salts (e.g., compound 11) improve aqueous solubility compared to free bases, critical for in vivo efficacy .
Data Tables
Biological Activity
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its imidazolidine core, which is known for various biological activities. The specific structural features include:
- Methyl group at position 5
- Piperidinyl moiety at position 3
- Isopropyl group at position 2
This unique combination of substituents may influence its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazolidine compounds exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of several synthesized compounds similar to our target compound. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating promising potential for further development .
Antimicrobial Properties
The antimicrobial activity of compounds containing piperidine and imidazolidine structures has been documented extensively. A series of studies have reported that such compounds possess notable antibacterial and antifungal activities. For example, a synthesized piperazine derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that our target compound may exhibit similar properties .
The mechanism of action for imidazolidine derivatives often involves the inhibition of key enzymes or receptors involved in tumor growth and microbial resistance. For example, studies have indicated that these compounds can act as inhibitors of glutaminyl cyclase, which plays a role in tumor progression . Additionally, their interaction with Toll-like receptors (TLRs) suggests a potential immunomodulatory effect, enhancing their therapeutic profile against infections and cancers .
Case Study 1: Antitumor Activity Evaluation
In a specific case study involving the testing of imidazolidine derivatives on cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), several compounds exhibited significant cytotoxicity. The most potent derivative showed an IC50 value of approximately 1.5 µM, indicating strong antitumor activity.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of synthesized imidazolidine derivatives against Staphylococcus aureus and Candida albicans. The results revealed minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives, highlighting their potential as effective antimicrobial agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to 5-methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride?
- Methodological Answer : Prioritize solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions), temperature control (e.g., <80°C to avoid degradation), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine coupling). Intermediate purification via recrystallization or column chromatography is critical to minimize side products . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions for ring-closure or stereochemical outcomes .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, FTIR) during structural characterization?
- Methodological Answer : Cross-validate data with ab initio simulations (e.g., DFT for NMR chemical shifts) and compare with structurally analogous compounds (e.g., piperidine-containing imidazolidinediones ). Use deuterated solvents (e.g., DMSO-d6) to resolve proton exchange ambiguities. For FTIR, assign peaks by referencing carbonyl (1700–1750 cm⁻¹) and amine (3200–3500 cm⁻¹) vibrations in related hydantoin derivatives .
Q. What stability challenges arise in aqueous solutions of this compound, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the imidazolidinedione ring is pH-dependent. Conduct accelerated stability studies (25°C–40°C, pH 3–9) with HPLC monitoring. Buffers (e.g., citrate for pH 3–6) and lyophilization improve shelf life. Degradation products (e.g., urea derivatives) should be characterized via LC-MS .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation for stereocenter induction). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism. Computational modeling (e.g., transition state analysis) guides ligand selection for asymmetric steps .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?
- Methodological Answer : Address bioavailability limitations by evaluating solubility (e.g., equilibrium solubility in PBS) and metabolic stability (e.g., liver microsome assays). Use isotopic labeling (³H or ¹⁴C) to track pharmacokinetics. Conflicting cytotoxicity data may arise from assay-specific conditions (e.g., serum protein binding in MTT assays); validate with orthogonal methods (e.g., apoptosis markers) .
Q. How can computational methods predict off-target interactions for this compound in neurological disorders?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against GPCRs or ion channels (e.g., 5-HT₃ receptors due to piperidine motifs). Validate with in silico ADMET profiling (e.g., SwissADME) to assess blood-brain barrier permeability. MD simulations (>100 ns) refine binding free energy calculations .
Q. What experimental designs are recommended for studying metabolic pathways of this compound?
- Methodological Answer : Use hepatocyte incubation with LC-HRMS to identify phase I/II metabolites. Isotope ratio analysis (e.g., ¹⁸O labeling) distinguishes enzymatic vs. non-enzymatic hydrolysis. For reactive intermediates (e.g., epoxides), trap with glutathione and characterize via MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or hydration states. Perform XRPD to identify crystalline vs. amorphous phases. Use shake-flask method with UV quantification for equilibrium solubility. Cosolvency studies (e.g., PEG 400 in water) improve reproducibility .
Q. What explains variability in cytotoxicity IC₅₀ values across cell lines?
- Methodological Answer : Cell-specific uptake (e.g., efflux transporters like P-gp) and metabolic activation (e.g., CYP450 expression) alter efficacy. Normalize data to protein content (e.g., BCA assay) and use isogenic cell lines (e.g., CRISPR-edited) to isolate genetic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
